GS-441524 HCl
Description
Contextualization as a Nucleoside Analog in Antiviral Therapy
GS-441524 is classified as a nucleoside analog, specifically a C-nucleoside analog of adenosine (B11128). nih.govjestr.org This structural similarity to natural nucleosides is the cornerstone of its antiviral mechanism. taylorandfrancis.com Viruses rely on the host cell's machinery to replicate their genetic material, which involves the synthesis of new RNA or DNA strands using nucleosides as building blocks.
As a nucleoside analog, GS-441524 mimics these natural building blocks. taylorandfrancis.com Once inside a host cell, it undergoes a series of phosphorylation steps to become a pharmacologically active nucleoside triphosphate molecule. fipwarriors.euwikipedia.org This active form then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). bio-techne.comnih.gov The incorporation of the GS-441524 triphosphate acts as a chain terminator, effectively halting the replication of the viral genome. fipwarriors.eumdpi.com
Historical Development and Relationship to Remdesivir (B604916) in Preclinical Research
The development of GS-441524 is intrinsically linked to the antiviral drug Remdesivir (GS-5734). wikipedia.org GS-441524 is, in fact, the primary plasma metabolite of Remdesivir. wikipedia.org Remdesivir itself is a prodrug, a compound that is metabolized into a pharmacologically active drug after administration. taylorandfrancis.com It was initially developed by Gilead Sciences with the goal of treating a range of viral infections. jestr.orgresearchgate.net
Preclinical research demonstrated that Remdesivir is converted within the body to GS-441524, which is then further metabolized to its active triphosphate form. taylorandfrancis.comtandfonline.com This metabolic pathway highlights the crucial role of GS-441524 in the antiviral activity observed with Remdesivir administration. While Remdesivir was designed to enhance intracellular delivery, studies have shown that GS-441524 is the major circulating metabolite in the bloodstream following Remdesivir administration. nih.govacs.org The synthesis of Remdesivir is a lengthy process, and it was initially investigated for the treatment of Ebola virus disease. nih.gov
Significance of GS-441524 HCl as a Broad-Spectrum Antiviral Agent
GS-441524 has demonstrated significant antiviral activity against a wide array of RNA viruses, establishing its reputation as a broad-spectrum agent. researchgate.netosf.io Its efficacy is not limited to a single type of virus but extends across different viral families.
In vitro studies have consistently shown its inhibitory effects against various coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Feline Infectious Peritonitis (FIP) virus. bio-techne.comresearchgate.netasm.org Research has also indicated its potential against other RNA viruses such as those from the Paramyxoviridae family (which includes measles virus) and even some DNA viruses like the African Swine Fever Virus (ASFV). jestr.orgresearchgate.netmdpi.com The broad applicability of GS-441524 stems from its mechanism of targeting the highly conserved RNA-dependent RNA polymerase enzyme, which is essential for the replication of many RNA viruses. taylorandfrancis.commdpi.com
Table 1: In Vitro Efficacy of GS-441524 Against Various Viruses
| Virus | Cell Line | EC50 (μM) | Citation |
|---|---|---|---|
| Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | 0.78 | frontiersin.org |
| SARS-CoV | HAE cultures | 0.18 | bio-techne.com |
| MERS-CoV | HAE cultures | 0.86 | bio-techne.com |
| Murine Hepatitis Virus (MHV) | - | 1.1 | bio-techne.com |
| SARS-CoV-2 | Vero E6 cells | 1.86 | researchgate.net |
| SARS-CoV-2 | - | 0.48 | frontiersin.org |
Table 2: Chemical and Physical Properties of GS-441524
| Property | Value | Citation |
|---|---|---|
| Molecular Formula | C12H13N5O4 | fipwarriors.eu |
| Molecular Weight | 291.267 g·mol−1 | wikipedia.org |
| CAS Number | 1191237-69-0 | wikipedia.org |
| Appearance | White to slightly yellowish powder | fipwarriors.eu |
| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] wikipedia.orgresearchgate.nettandfonline.comtriazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | wikipedia.org |
Properties
CAS No. |
2378280-82-9 |
|---|---|
Molecular Formula |
C12H14ClN5O4 |
Molecular Weight |
327.725 |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1 |
InChI Key |
RUKJXQWRCFJDMA-BITRNDABSA-N |
SMILES |
N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-441524 HCl; GS-441524 hydrochloride; GS-441524; GS441524; GS 441524; Remdesivir-metabolite, GS-5734-metabolite; GS5734-metabolite; GS 5734-metabolite; |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Antiviral Action of Gs 441524 Hcl
Intracellular Phosphorylation Pathway and Active Triphosphate Metabolite (GS-443902) Formation
As a nucleoside analog, GS-441524 must first be activated within the host cell to exert its antiviral effect. fipwarriors.eu This activation occurs via a three-step phosphorylation cascade, converting it into its pharmacologically active nucleoside triphosphate form, known as GS-443902. vibevsfip.commdpi.com
Upon entering the cell, GS-441524 undergoes its initial phosphorylation to a monophosphate form. caymanchem.comasm.org This first step is considered rate-limiting in the activation pathway. caymanchem.comfrontiersin.org Cellular kinases, likely including adenosine (B11128) kinase, are responsible for this initial conversion. vibevsfip.com Subsequently, other host cell nucleotide kinases further phosphorylate the monophosphate intermediate to a diphosphate, and finally to the active triphosphate metabolite, GS-443902. vibevsfip.comasm.org This active form is structurally similar to adenosine triphosphate (ATP), a natural building block of RNA. invivogen.compatsnap.com
The antiviral efficacy is determined by the intracellular concentration of this active triphosphate metabolite, GS-443902. nih.gov
Table 1: Intracellular Activation Pathway of GS-441524
| Step | Precursor | Enzyme Class | Product | Activity |
| 1 | GS-441524 | Nucleoside Kinase | GS-441524 Monophosphate | Inactive |
| 2 | GS-441524 Monophosphate | Nucleotide Kinase | GS-441524 Diphosphate | Inactive |
| 3 | GS-441524 Diphosphate | Nucleotide Kinase | GS-443902 (Triphosphate) | Active |
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The primary target of the active metabolite, GS-443902, is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. patsnap.comwikipedia.org GS-443902 functions as a competitive inhibitor, mimicking natural adenosine triphosphate (ATP) to be mistakenly incorporated by the RdRp into the growing viral RNA strand. mdpi.cominvivogen.comresearchgate.net
By acting as a pseudosubstrate for the viral RdRp, GS-443902 effectively competes with the endogenous pool of ATP. frontiersin.orgresearchgate.net Its successful incorporation into the nascent RNA chain is a critical step that leads to the disruption of the replication process. patsnap.comwikipedia.org Importantly, GS-443902 shows selectivity for viral RdRp over human RNA and mitochondrial polymerases, which is a key aspect of its action. invivogen.com
Molecular Basis of RNA Chain Termination by GS-441524 HCl
The incorporation of GS-443902 into the viral RNA does not cause immediate cessation of synthesis. Instead, it triggers a "delayed chain termination" mechanism. wikipedia.orginvivogen.comresearchgate.net After the analog is integrated at position i, the RdRp can still add a few more nucleotides to the chain. researchgate.net
However, the presence of the 1'-cyano group on the ribose sugar of the incorporated GS-441524 creates a steric hindrance within the RdRp active site. patsnap.comresearchgate.net This steric clash physically obstructs the translocation of the RNA template-product duplex, stalling the polymerase complex after the addition of approximately three more nucleotides. researchgate.net This ultimately results in the premature termination of viral RNA synthesis, preventing the production of functional, full-length viral genomes. fipwarriors.euinvivogen.compatsnap.com This mechanism of delayed termination is a defining characteristic of how GS-441524 and its parent compound, remdesivir (B604916), function. researchgate.net Furthermore, the incorporated analog appears to be resistant to removal by the viral exoribonuclease (ExoN) proofreading mechanism. invivogen.com
Table 2: Comparison of RNA Chain Termination Mechanisms
| Feature | Classic Chain Terminators | GS-443902 (Active form of GS-441524) |
| Mechanism | Immediate termination of RNA synthesis upon incorporation. | Delayed termination after the addition of a few more nucleotides. researchgate.net |
| Structural Basis | Typically lack a 3'-hydroxyl group, preventing further phosphodiester bond formation. | Possesses a 3'-hydroxyl group but causes steric hindrance via a 1'-cyano group, halting polymerase translocation. researchgate.net |
| Point of Action | At the site of incorporation (i). | Downstream from the site of incorporation (e.g., i+3). invivogen.comresearchgate.net |
Investigation of Viral Macrodomain Interaction and Dual Antiviral Mechanisms
Recent research has uncovered a potential secondary antiviral mechanism for GS-441524, involving its interaction with the viral macrodomain. cornell.eduacs.org Viral macrodomains, such as Mac1 in coronaviruses, are enzymes that play a crucial role in viral replication and pathogenesis by counteracting the host's antiviral defenses. cornell.edumdpi.com They do this by removing ADP-ribosylation, a post-translational modification that can signal for the degradation of viral proteins. cornell.edurcsb.org
Studies have shown that GS-441524 can bind to the SARS-CoV-2 macrodomain (Mac1). acs.orgmdpi.comacs.org The 1'-cyano group of GS-441524 appears to be a key feature promoting this binding. acs.org By binding to this domain, GS-441524 may inhibit its enzymatic activity, presenting a dual mechanism of antiviral action:
Inhibition of RdRp via delayed chain termination. wikipedia.org
Inhibition of the viral macrodomain, potentially hindering the virus's ability to evade the host immune response. cornell.edu
In Vitro Antiviral Efficacy Studies of Gs 441524 Hcl
Antiviral Activity against Feline Coronaviruses (FCoVs) in Cell Culture
GS-441524 has demonstrated potent inhibitory effects against feline infectious peritonitis virus (FIPV), a pathogenic feline coronavirus, in various cell-based assays. Early in vitro studies established its efficacy in Crandell-Rees Feline Kidney (CRFK) cells, a standard cell line for FCoV research. In these cells, GS-441524 was found to effectively inhibit FIPV replication at concentrations as low as 1 µM. mdpi.com Further research confirmed this, showing it could completely block the expression of FIPV-II 79-1146 RNA at a concentration of 10 µM and partially inhibit it at 1 µM. biorxiv.org
The compound's activity is not limited to kidney cell lines. In studies using naturally infected feline peritoneal macrophages, a key target cell for FIPV in vivo, GS-441524 also showed strong antiviral activity. mdpi.comasm.org Treatment with 10 µM of GS-441524 resulted in a 1000-fold reduction in viral RNA within 72 hours. biorxiv.org
A critical aspect of in vitro evaluation is cytotoxicity. GS-441524 has been shown to be non-toxic to feline cells, including CRFK cells and primary feline macrophages, at concentrations up to 100 µM. mdpi.comasm.orgacs.org This indicates a high degree of selectivity for viral processes over host cell functions. The combination of potent antiviral activity and low cytotoxicity gives GS-441524 a favorable selectivity index in the context of FCoV infection.
Table 1: In Vitro Efficacy of GS-441524 against Feline Coronavirus (FIPV)
| Cell Type | Virus Strain | Effective Concentration (EC₅₀) | Cytotoxic Concentration (CC₅₀) | Key Finding | Source(s) |
|---|---|---|---|---|---|
| CRFK Cells | FIPV | ~1.0 µM | >100 µM | Effectively inhibited FIPV replication. | mdpi.comosf.io |
| CRFK Cells | FIPV-II 79-1146 | - | >10 µM | Completely inhibited viral RNA expression at 10 µM. | biorxiv.org |
| Feline Peritoneal Macrophages | FIPV (Natural Infection) | - | >100 µM | 1000-fold reduction in viral RNA at 10 µM. | biorxiv.orgasm.org |
| Felis catus whole fatus-4 (fcwf-4) cells | Type I FIPV (KU-2) | 1.4 µM | - | Dose-dependent plaque reduction. | bioworld.com |
| Felis catus whole fatus-4 (fcwf-4) cells | Type II FIPV (79-1146) | 0.8 µM | - | Dose-dependent plaque reduction. | bioworld.com |
Efficacy against SARS-CoV-2 in Cell Lines and 3D Epithelial Tissue Models
The antiviral activity of GS-441524 extends to SARS-CoV-2, the virus responsible for COVID-19. Its efficacy has been evaluated in multiple laboratory models, from standard cell lines to more clinically relevant 3D tissue models.
In Vero E6 cells, a kidney epithelial cell line from an African green monkey commonly used for SARS-CoV-2 research, GS-441524 potently inhibits viral replication. biorxiv.org Some studies have reported a half-maximal inhibitory concentration (IC₅₀) in Vero cells as low as 0.47 µM. mdpi.commdpi.com Interestingly, in this specific cell line, GS-441524 has occasionally demonstrated greater or comparable potency to its prodrug, remdesivir (B604916). biorxiv.orgmdpi.comopenaccessjournals.com
Studies in human cell lines have also confirmed its activity. In Calu-3 human lung adenocarcinoma cells and Caco-2 colorectal adenocarcinoma cells, GS-441524 inhibits SARS-CoV-2 replication in a dose-dependent manner. biorxiv.org However, in these human cell lines, the prodrug remdesivir generally exhibits greater potency. biorxiv.org For example, one study noted IC₅₀ values for GS-441524 of 3.21 µM in Calu-3 cells and 3.62 µM in Caco-2 cells. biorxiv.org
More advanced 3D models of the human respiratory system provide a more accurate representation of the lung environment. In primary human airway epithelial (HAE) cells, GS-441524 demonstrates clear antiviral activity against coronaviruses like SARS-CoV. acs.org Research using 3D models of human normal bronchial epithelial (NHBE) cells and differentiated alveolar cells (EpiAlveolar cultures) also shows dose-dependent inhibition of SARS-CoV-2. researchgate.netresearchgate.net While effective, these studies consistently show that higher concentrations of GS-441524 are required to achieve the same level of viral inhibition as remdesivir in these primary lung cell models, likely due to differences in cellular uptake and metabolic activation. researchgate.net
Table 2: In Vitro Efficacy of GS-441524 against SARS-CoV-2
| Cell/Tissue Model | Virus | Effective Concentration (EC₅₀ / IC₅₀) | Key Finding | Source(s) |
|---|---|---|---|---|
| Vero E6 Cells | SARS-CoV-2 | 0.70 µM | Showed slightly higher potency than remdesivir (IC₅₀ = 1.35 µM) in this cell line. | biorxiv.org |
| Vero E6 Cells | SARS-CoV-2 | 0.47 µM | Potently inhibited viral replication. | mdpi.commdpi.com |
| Calu-3 Cells | SARS-CoV-2 | 3.21 µM | Demonstrated dose-dependent inhibition. | biorxiv.org |
| Caco-2 Cells | SARS-CoV-2 | 3.62 µM | Demonstrated dose-dependent inhibition. | biorxiv.org |
| Primary HAE Cells | SARS-CoV | 0.18 (±0.14) µM | Showed comparable efficacy to remdesivir within statistical variance. | acs.org |
| NHBE Cells | SARS-CoV-2 | 3.4 µM | Required higher concentration than remdesivir for similar effect. | researchgate.net |
Broad Antiviral Spectrum of GS-441524 HCl against Diverse RNA Viruses
The antiviral activity of GS-441524 is not confined to coronaviruses. In vitro studies have explored its efficacy against a broader range of RNA viruses, and even some DNA viruses, highlighting its potential as a broad-spectrum agent.
One notable example is its activity against Canine Distemper Virus (CDV), a member of the Paramyxoviridae family. Studies have shown that GS-441524 effectively blocks the replication of multiple lineages of CDV in cell culture at pharmacologically relevant concentrations. mdpi.commdpi.comescholarship.orgnih.gov It was identified as a strong candidate for inhibiting CDV-associated cell death and viral RNA production. mdpi.com
Research has also demonstrated an unexpected inhibitory effect against African Swine Fever Virus (ASFV), a large, complex DNA virus. GS-441524 was found to inhibit ASFV infection in porcine alveolar macrophages (PAMs) in a dose-dependent manner, with an EC₅₀ of 73.2 µM. bioworld.comnih.gov The mechanism appears to involve the inhibition of viral replication, particularly in the early stages, by competing with natural nucleosides. bioworld.comnih.govchemicalbook.com
However, the potency of GS-441524 can vary significantly between different viral families. For instance, in vitro studies have indicated that GS-441524 is significantly less potent against Hepatitis C Virus (HCV), Ebola virus (EBOV), and respiratory syncytial virus (RSV) when compared directly to its prodrug, remdesivir. biorxiv.org
Comparative In Vitro Potency and Selectivity Index Analysis of this compound with Other Antiviral Compounds
To understand the relative therapeutic potential of GS-441524, its in vitro performance is often compared against other antiviral agents in the same experimental systems. These analyses typically focus on the half-maximal effective concentration (EC₅₀), the half-maximal cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀), where a higher SI value indicates a more favorable safety and efficacy profile.
When tested against FIPV in CRFK cells, GS-441524 demonstrated a high selectivity index of 165.54. This was superior to several other compounds tested in the same study, including molnupiravir (B613847) (SI = 29.27) and teriflunomide. However, the protease inhibitor nirmatrelvir (B3392351) also showed a strong profile with an SI of 113.67.
The most frequent comparison is with its prodrug, remdesivir. Against FIPV, the two compounds were found to have comparable EC₅₀ values of approximately 1.0 µM and CC₅₀ values greater than 100 µM in feline cells. Against SARS-CoV-2, the relative potency is highly dependent on the cell type used. In Vero E6 cells, GS-441524 can be more potent than remdesivir. biorxiv.org Conversely, in human lung cells like Calu-3 and primary HAE cultures, remdesivir is consistently more potent, often by a significant margin. biorxiv.orgresearchgate.net This disparity is attributed to the more efficient cellular uptake and conversion of the prodrug remdesivir into the active triphosphate form in these specific cell types. researchgate.net
Compared to EIDD-1931 (the active form of molnupiravir) against FCoV, GS-441524 was found to be one of the most effective inhibitors. In studies against Canine Distemper Virus, GS-441524 also showed superior efficacy, effectively blocking viral replication, while remdesivir, nirmatrelvir, and EIDD-1931 inhibited it to a lesser degree. nih.gov
Table 3: Comparative In Vitro Efficacy of Antivirals against Feline Infectious Peritonitis Virus (FIPV)
| Compound | Cell Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source(s) |
|---|---|---|---|---|---|
| GS-441524 | CRFK | 1.57 | 260.0 | 165.54 | |
| Nirmatrelvir | CRFK | 2.45 | 279.1 | 113.67 | |
| Molnupiravir | CRFK | 2.15 | 62.9 | 29.27 | |
| Remdesivir | Feline Cells | ~1.0 | >100 | >100 | osf.io |
Preclinical in Vivo Antiviral Efficacy of Gs 441524 Hcl in Animal Models
Therapeutic Efficacy in Experimental and Naturally Occurring Feline Infectious Peritonitis (FIP) Models
GS-441524 has proven to be a groundbreaking therapeutic agent for Feline Infectious Peritonitis (FIP), a previously almost uniformly fatal coronavirus disease in cats. wikipedia.orgnih.gov Its efficacy has been demonstrated in both laboratory-induced (experimental) and naturally occurring cases of FIP. wikipedia.orgnih.gov
In an initial study on 10 cats with experimentally induced FIP, treatment with GS-441524 showed high effectiveness. nih.gov This foundational research paved the way for field trials involving cats with naturally acquired FIP. A significant field study involving 31 cats with naturally occurring FIP demonstrated that GS-441524 was a safe and effective treatment. nih.govresearchgate.net In this trial, 26 out of 31 cats completed the planned 12-week treatment, and 25 achieved long-term remission. nih.govresearchgate.net The survival rate in several studies and treatment programs for naturally infected cats has been observed to be over 80%. wikipedia.org The compound has shown efficacy against various forms of FIP, including effusive (wet), non-effusive (dry), and cases with neurological involvement. wikipedia.orgnih.gov Even in cats that relapsed, retreatment, often at a higher dose, proved successful in many cases. nih.gov
Table 1: Efficacy of GS-441524 in Cats with Feline Infectious Peritonitis (FIP)
| Study Type | Number of Cats | Key Findings | Survival/Cure Rate | Citation |
|---|---|---|---|---|
| Experimental FIP | 10 | GS-441524 was highly effective against experimental FIP. | Not specified in snippet | nih.gov |
| Naturally Occurring FIP | 31 | 26 cats completed ≥12 weeks of treatment; 25 achieved sustained remission. | ~80% (25/31) | nih.govresearchgate.net |
| Naturally Occurring FIP | 18 (oral GS-441524 vs. oral remdesivir) | 5 out of 9 cats (55%) treated with GS-441524 survived. | 55% | escholarship.org |
| Naturally Occurring FIP | Not specified | Recovery rate of over 80% observed in several studies. | >80% | wikipedia.org |
| Experimental FIP (Oral) | 3 cats per group | Doses of 10 mg/kg and 20 mg/kg provided 100% protection. A 5 mg/kg dose provided 66% protection. | 66%-100% | invivochem.com |
Efficacy in SARS-CoV-2 Murine and Ferret Infection Models
The antiviral potential of GS-441524 has been evaluated against SARS-CoV-2, the virus responsible for COVID-19, in small animal models. Studies in mouse models have shown that GS-441524 can efficiently inhibit SARS-CoV-2 replication. news-medical.netnih.gov In a mouse model using a mouse-adapted SARS-CoV-2 strain, GS-441524 effectively blocked viral proliferation in both the upper and lower respiratory tracts. nih.govresearchgate.net One study noted that GS-441524 treatment significantly inhibited virus replication in the lungs of infected mice by more than 99.9%. news-medical.net Research in an AAV-hACE2 mouse model further confirmed that GS-441524 was highly efficacious in reducing viral titers in organs infected with coronaviruses. nih.gov
Ferrets, which are considered a relevant model for SARS-CoV-2 infection and transmission, have also been used to test the efficacy of GS-441524 and its prodrugs. nih.govmdpi.com In one study, an oral prodrug of GS-441524, GS-621763, was shown to efficiently convert to GS-441524 in the body. nih.govnih.gov Therapeutic administration of this prodrug blocked virus replication and prevented transmission to untreated contact ferrets. nih.govnih.gov Another study highlighted the use of ferrets in a SARS-CoV-2 infection model to demonstrate the efficacy of nucleoside analogues like GS-441524. preprints.org
Table 2: Efficacy of GS-441524 and its Prodrugs in SARS-CoV-2 Animal Models
| Animal Model | Compound | Key Findings | Citation |
|---|---|---|---|
| Mouse Model | GS-441524 | Effectively blocked SARS-CoV-2 proliferation in upper and lower respiratory tracts. | nih.govresearchgate.net |
| Mouse Model (AAV-hACE2) | GS-441524 | Highly efficacious in reducing viral titers in CoV-infected organs. | nih.gov |
| Mouse Model | GS-441524 | Significantly inhibited virus replication in the lung by >99.9%. | news-medical.net |
| Ferret Model | GS-621763 (oral prodrug of GS-441524) | Reduced SARS-CoV-2 burden to near-undetectable levels; blocked replication and prevented transmission. | nih.govnih.gov |
Antiviral Activity of GS-441524 HCl against Other Animal Viral Pathogens (e.g., Canine Distemper Virus)
Beyond coronaviruses, the antiviral activity of GS-441524 has been investigated against other significant animal pathogens. Notably, research has demonstrated its efficacy against the Canine Distemper Virus (CDV), a severe and often lethal morbillivirus affecting dogs and other carnivores. escholarship.orgnih.govmdpi.com
In a study assessing multiple antiviral agents against three different lineages of CDV, GS-441524 was found to be the most effective compound. mdpi.com It effectively blocked the replication of CDV at pharmacologically relevant concentrations, showing a greater reduction in viral RNA production compared to other tested agents like remdesivir (B604916) and nirmatrelvir (B3392351). escholarship.orgnih.govmdpi.comresearchgate.net The study highlighted that GS-441524 is a strong candidate for further assessment in CDV-infected animals. mdpi.com
Table 3: In Vitro Efficacy of GS-441524 against Canine Distemper Virus (CDV) Isolates
| CDV Isolate | Effect of GS-441524 | Key Finding | Citation |
|---|---|---|---|
| NH-1, GA-299, CA-914 | Significant reduction in viral RNA load | Had the largest effect at reducing viral RNA production in all tested strains (up to 4-log reduction). | mdpi.com |
| Multiple Lineages | Blocked replication at pharmacologically relevant concentrations | More effective than remdesivir, nirmatrelvir, EIDD2801, and EIDD1931. | escholarship.orgnih.govresearchgate.net |
Synergistic Effects of this compound in Combination Therapies in Preclinical Animal Models
The potential for synergistic or additive effects when combining GS-441524 with other antiviral drugs has been explored in preclinical models for both FIP and SARS-CoV-2. nih.govfrontiersin.org
In a study on naturally transmitted FIP, a combination of GS-441524 and the 3C-like protease inhibitor GC376 was found to be safe and highly effective. frontiersin.org This combination therapy resulted in a 97.8% survival rate (45 of 46 cats) and allowed for a shorter treatment duration compared to monotherapy with either drug. frontiersin.org The rationale for this combination is that the two drugs target different essential viral enzymes: GS-441524 targets the RNA-dependent RNA polymerase, while GC376 inhibits the 3C-like protease. frontiersin.org
Similarly, in a mouse model of SARS-CoV-2, the combination of GS-441524 and GC376 showed a synergistic effect. nih.govresearchgate.net While GS-441524 alone was effective, the low-dose combination of both drugs could also effectively protect mice against SARS-CoV-2 infection. nih.govresearchgate.net The combined application was found to be more effective at inhibiting viral replication in the lower respiratory tract than GS-441524 alone. nih.gov
Table 4: Efficacy of GS-441524 in Combination Therapy
| Disease Model | Combination | Animal Model | Key Findings | Citation |
|---|---|---|---|---|
| Feline Infectious Peritonitis (FIP) | GS-441524 + GC376 | Cats (n=46) | 97.8% survival rate; shorter treatment period (4 weeks) compared to monotherapy. | frontiersin.org |
| SARS-CoV-2 | GS-441524 + GC376 | Mouse | Synergistic effect; combination effectively protected mice and was more effective in the lower respiratory tract. | nih.govresearchgate.net |
| Feline Infectious Peritonitis (FIP) | GS-441524 + Itraconazole (B105839) | In Vitro | Strong synergy demonstrated by calculated combination index (CI). | nih.gov |
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Adme Research of Gs 441524 Hcl in Animal Models
Systemic Disposition and Elimination Characteristics of GS-441524 HCl in Preclinical Species
GS-441524, the parent nucleoside of remdesivir (B604916), has been the subject of numerous pharmacokinetic studies in various preclinical species to understand its systemic behavior. biorxiv.org Following intravenous administration, GS-441524 generally exhibits low to moderate plasma clearance and a moderate volume of distribution. mdpi.com The estimated terminal elimination half-life in plasma is relatively short across different species. mdpi.com
In BALB/c mice, Sprague Dawley rats, ferrets, beagle dogs, and cynomolgus and African green monkeys, intravenous administration of GS-441524 resulted in consistent pharmacokinetic profiles characterized by this rapid clearance. mdpi.com For instance, the plasma clearance (CLp) ranged from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice. nih.govresearchgate.net The steady-state volume of distribution (Vdss) was observed to be between 0.9 L/kg in dogs and 2.4 L/kg in mice. nih.govresearchgate.net
The primary route of elimination for GS-441524 appears to be through urinary excretion. nih.govnews-medical.net In terms of plasma protein binding, the unbound fraction of GS-441524 is significant, ranging from 62% to 78% across studied species, including mice, rats, dogs, and monkeys, indicating that a substantial portion of the drug is free and available for distribution and antiviral activity. nih.govnews-medical.net The blood-to-plasma partitioning ratio is approximately 1.2 across these species. news-medical.net
Pharmacokinetic studies in cats have also been conducted. After subcutaneous or intravenous administration, the intracellular concentration of the active triphosphate metabolite in peripheral blood mononuclear cells remained significantly above the half-maximal effective concentration (EC₅₀) for 72 hours. todaysveterinarypractice.com
Interactive Data Table: Intravenous Pharmacokinetic Parameters of GS-441524 in Preclinical Species
| Species | Plasma Clearance (CLp) (mL/min/kg) | Steady-State Volume of Distribution (Vdss) (L/kg) |
| Mice (C57BL/6) | 26 | 2.4 |
| Mice (BALB/c) | - | - |
| Rats (Sprague-Dawley) | - | - |
| Dogs (Beagle) | 4.1 | 0.9 |
| Monkeys (Cynomolgus) | - | - |
Data sourced from multiple preclinical studies. nih.govresearchgate.net
Role of Nucleoside Transporters (e.g., CNT3, ENT1, ENT2) in Cellular Uptake of this compound
The cellular uptake of the hydrophilic molecule GS-441524 is largely dependent on membrane-bound nucleoside transporters, as it has limited ability to cross cell membranes via simple diffusion. researchgate.net In vitro studies have identified several key transporters involved in this process.
GS-441524 is a substrate for both concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). Specifically, it has been shown to be a substrate for human CNT3, ENT1, and ENT2. mdpi.comnih.gov The uptake of GS-441524 in cells transfected to express these transporters was significantly higher compared to control cells. In CNT3-transfected cells, uptake was 81.2 to 164-fold higher, and in ENT1-transfected cells, it was 3.38 to 7.45-fold higher. nih.gov The addition of reference inhibitors confirmed these interactions. nih.gov While it is a substrate for ENT2, with uptake being 3.95 to 4.7-fold higher in transfected cells, it is not considered a substrate for CNT1, CNT2, or ENT4. nih.gov
These transporters are crucial for the intracellular delivery of GS-441524, where it can then be metabolized into its active form. mdpi.com The presence of these transporters in various tissues, including the lungs, is critical for the drug's antiviral activity. tandfonline.com However, endogenous adenosine (B11128) may compete with GS-441524 for uptake by these transporters. researchgate.net
In Vivo Conversion of this compound to its Active Triphosphate Metabolite in Animal Tissues
Once inside the cell, GS-441524 undergoes phosphorylation to become the pharmacologically active nucleoside triphosphate metabolite, GS-443902. mdpi.comeuropa.eu This conversion is a critical step for its antiviral efficacy, as GS-443902 is the molecule that directly inhibits viral RNA-dependent RNA polymerase. caymanchem.cominvivochem.com
The process begins with the conversion of GS-441524 to its monophosphate form, a step that is considered rate-limiting. caymanchem.comfrontiersin.orgresearchgate.net This initial phosphorylation is likely catalyzed by adenosine kinase. biorxiv.org Subsequently, cellular kinases further phosphorylate the monophosphate to the active triphosphate, GS-443902. caymanchem.comfrontiersin.org
Studies in animal models have demonstrated this conversion in various tissues. Following administration, GS-441524 distributes into tissues and is converted to GS-443902. mdpi.com For example, in CD-1 mice, oral administration of GS-441524 resulted in adequate intracellular concentrations of the active triphosphate (GS-443902) in the lungs. frontiersin.org Similarly, in cats, the active triphosphate has been detected in peripheral blood mononuclear cells. todaysveterinarypractice.com The conversion of GS-441524 to GS-443902 has been shown to be efficient in multiple cell types. europa.eu
Comparative Bioavailability and Pharmacokinetic Profiles of this compound Across Diverse Preclinical Species
The oral bioavailability of GS-441524 exhibits significant variability across different preclinical species. mdpi.com Following oral administration, GS-441524 is rapidly absorbed. mdpi.com
Studies have reported the following oral bioavailability values:
Dogs (Beagle): 85% nih.govresearchgate.net
Mice (C57BL/6): 39% nih.govresearchgate.net
Rats (Sprague-Dawley): 33% nih.govresearchgate.net
Monkeys (Cynomolgus): 8.3% nih.govresearchgate.net
This interspecies variation is significant, with cynomolgus monkeys showing markedly lower oral uptake compared to dogs and mice. nih.gov The reasons for these differences are likely related to species-specific metabolic pathways and transporter efficiencies. invivochem.com
Despite the variability in bioavailability, the terminal elimination half-lives following oral administration are similar to those observed after intravenous administration, typically ranging from 1.4 to 4.2 hours. mdpi.com
Interactive Data Table: Oral Bioavailability of GS-441524 in Preclinical Species
| Species | Oral Bioavailability (%) |
| Dogs (Beagle) | 85 |
| Mice (C57BL/6) | 39 |
| Rats (Sprague-Dawley) | 33 |
| Monkeys (Cynomolgus) | 8.3 |
Data compiled from preclinical pharmacokinetic studies. nih.govresearchgate.netnews-medical.netresearchgate.net
Mechanisms of Viral Resistance to Gs 441524 Hcl
Identification and Characterization of Mutations in Viral Targets Leading to Resistance
Prolonged exposure to antiviral drugs can lead to the selection of resistant viral strains. ucdavis.edusockfip.org In the context of GS-441524, resistance is primarily associated with mutations in the gene encoding the non-structural protein 12 (nsp12), the RdRp which is the direct target of the drug's active triphosphate form. ucdavis.edunih.gov
Studies involving the in vitro passage of SARS-CoV-2 in the presence of increasing concentrations of GS-441524 have identified several key amino acid substitutions in nsp12 that confer resistance. After 13 passages, researchers isolated viral lineages with phenotypic resistance, demonstrating a 2.7- to 10.4-fold increase in the half-maximal effective concentration (EC50) of the drug. Sequence analysis of these resistant lineages revealed nonsynonymous mutations in the nsp12 protein, including V166A, N198S, S759A, V792I, and C799F/R. researchgate.net
In a case of a human patient with a persistent SARS-CoV-2 infection, treatment with remdesivir (B604916) (the prodrug of GS-441524) led to the emergence of a resistant variant. Whole genome sequencing identified a mutation, E802D, in nsp12 that was not present in pre-treatment samples and conferred approximately a 6-fold increase in resistance. ucdavis.edu
While much of the detailed research on GS-441524 resistance has been conducted on SARS-CoV-2, the findings are highly relevant to Feline Infectious Peritonitis Virus (FIPV), given the conserved nature of the RdRp enzyme among coronaviruses. researchgate.net Natural resistance to GS-441524 has been observed in a small fraction of cats undergoing treatment for FIP, and acquired resistance has also been documented, particularly in cats with neurological forms of the disease. ucdavis.edusockfip.org Although the specific mutations in FIPV conferring resistance in these clinical cases have not been as extensively characterized as in SARS-CoV-2, it is hypothesized that they occur in the corresponding regions of the FIPV nsp12 gene. One study on FIPV did investigate a specific mutation, nsp12-S925P, but found it did not confer resistance to GS-441524. nih.gov
Below is a table summarizing key mutations in the viral RdRp (nsp12) that have been associated with resistance to GS-441524 or its prodrug, remdesivir.
| Viral Target | Virus | Mutation | Fold Increase in EC50 | Reference |
| nsp12 (RdRp) | SARS-CoV-2 | V166A, N198S, S759A, V792I, C799F/R | 2.7 - 10.4 | researchgate.net |
| nsp12 (RdRp) | SARS-CoV-2 | E802D | ~6 | ucdavis.edu |
| nsp12 (RdRp) | Murine Hepatitis Virus (MHV) | F476L, V553L | Not specified | nih.gov |
Role of Viral RNA Polymerase and Proofreading Exonuclease Mutations in Resistance Development
The development of resistance to nucleoside analogs like GS-441524 is a multifaceted process involving not only the primary target, the RdRp (nsp12), but also the viral proofreading machinery. Coronaviruses are unique among RNA viruses in that they possess a 3'-to-5' exoribonuclease (ExoN) activity, located in the non-structural protein 14 (nsp14). nih.gov This proofreading capability allows the virus to excise and remove mismatched nucleotides that have been incorporated into the newly synthesized RNA strand, thereby ensuring high-fidelity replication.
This proofreading mechanism presents a significant challenge for nucleoside analog-based antiviral therapies. The active triphosphate form of GS-441524 is incorporated into the viral RNA chain by the RdRp, causing premature termination of transcription. fipwarriors.eu However, the nsp14-ExoN can recognize the incorporated drug as an error and remove it, thus antagonizing the antiviral effect of the drug. nih.gov
The interplay between the RdRp and the proofreading exonuclease is therefore a critical determinant of the efficacy of GS-441524. Mutations in nsp12 can decrease the polymerase's affinity for the drug, while mutations in nsp14 could potentially enhance the removal of the incorporated drug, providing a two-pronged mechanism for the virus to evade the antiviral's effects.
Strategies for Mitigating the Emergence of Resistance to GS-441524 HCl in Preclinical Settings
Given the potential for the development of viral resistance, strategies to mitigate this risk are essential for the long-term therapeutic success of GS-441524. Preclinical studies have focused on several approaches, with combination therapy being the most prominent.
The use of a single antiviral agent (monotherapy) can lead to the selection of resistant strains. fipwarriors.eu In contrast, combination therapy, which involves the simultaneous use of multiple drugs with different mechanisms of action, can create a higher barrier to the development of resistance. For a virus to become resistant to a combination of drugs, it would need to acquire multiple mutations simultaneously, which is a much less probable event.
In the context of FIP, preclinical and clinical observations suggest that combining GS-441524 with other antiviral agents is a promising strategy. One such agent is GC376, a 3C-like protease inhibitor. ucdavis.edufrontiersin.org While GS-441524 targets viral RNA replication, GC376 inhibits the viral protease necessary for processing the viral polyproteins into their functional forms. This dual-front attack on the viral life cycle can have a synergistic effect and reduce the likelihood of resistance emerging. frontiersin.org Studies have shown that a combined regimen of GS-441524 and GC376 can be successful in treating cats that have developed resistance to GS-441524 alone. ucdavis.edu
Another antiviral that has been considered in combination with GS-441524 is Molnupiravir (B613847). ucdavis.edu Like GS-441524, Molnupiravir is a nucleoside analog, but it works through a different mechanism, inducing lethal mutagenesis in the viral genome. The combination of these two drugs could potentially enhance viral clearance and prevent the selection of resistant mutants.
Furthermore, combining GS-441524 with drugs that have different, non-competing mechanisms of action, such as the antifungal drug itraconazole (B105839) which has shown synergistic antiviral effects against FIPV in vitro, could also be a viable strategy to prevent resistance. researchgate.net
The table below outlines some of the preclinical strategies aimed at mitigating resistance to GS-441524.
| Strategy | Rationale | Supporting Evidence |
| Combination Therapy with GC376 | Targets both RNA-dependent RNA polymerase (GS-441524) and 3C-like protease (GC376), creating a higher genetic barrier to resistance. | Successful treatment of cats with GS-441524 resistance. ucdavis.edufrontiersin.org |
| Combination Therapy with Molnupiravir | Utilizes two nucleoside analogs with different mechanisms of action (chain termination vs. lethal mutagenesis) to enhance viral suppression. | Proposed as a way to prevent drug resistance, similar to drug cocktails used for HIV/AIDS. ucdavis.edu |
| Combination Therapy with Itraconazole | Synergistic antiviral effect observed in vitro, potentially enhancing the efficacy of GS-441524 and reducing the chance of resistance. | In vitro studies show a strong synergy between GS-441524 and itraconazole against FIPV. researchgate.net |
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Gs 441524 Hcl Analogs
Advanced Synthetic Approaches for GS-441524 HCl and its Chemical Derivatives
The synthesis of GS-441524, a C-nucleoside analog, and its derivatives involves complex multi-step procedures, which researchers have continuously sought to refine for improved efficiency and yield. A common starting point for the synthesis is the use of adenosine (B11128) or guanosine (B1672433) derivatives, which provide the fundamental molecular framework. bloomtechz.com A critical step in the synthesis is the modification of the ribose sugar moiety, specifically the introduction of a 1'-cyano group, a key structural feature for its antiviral activity. bloomtechz.com
One reported synthetic route begins with the protection of the 2' and 3'-hydroxyl groups of GS-441524 using 2,2-dimethoxypropane (B42991) to form an isopropylidene derivative. nih.gov This is followed by oxidation and subsequent reaction with (trimethylsilyl)diazomethane to form a methyl ester. nih.gov Reduction of this intermediate with sodium borodeuteride can be employed to introduce deuterium (B1214612) atoms. nih.gov Finally, deprotection with hydrochloric acid yields the desired GS-441524 analog. nih.gov
Another approach involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a protecting agent for the 2',3'-dihydroxyls. acs.orgresearchgate.net This method facilitates a three-step synthesis from GS-441524 to Remdesivir (B604916), involving protection, phosphoramidation, and deprotection. acs.orgresearchgate.net This strategy is advantageous as the protecting group can be removed under mild conditions, preventing the formation of degradation impurities and allowing for a high-yield, high-purity synthesis on a gram scale. acs.orgresearchgate.net
For the synthesis of specific derivatives, such as the tri-deuterated analog, a known intermediate for Remdesivir synthesis can be utilized. nih.gov This involves iodination, followed by a reduction reaction using triethylamine, palladium, and deuterium gas, which has been shown to achieve high yield and deuteration ratios. nih.gov Subsequent deprotection affords the mono-deuterated GS-441524, which can be further modified. nih.gov
Researchers have also developed optimized, large-scale synthesis routes for prodrugs. For instance, a kilogram-scale synthesis of SHEN26 (ATV014) involved protecting the 2'-OH and 3'-OH of GS-441524 with a ketal, followed by selective acylation at the 5'-OH position, and finally, removal of the ketal protecting group. researchgate.net
A refined C-glycosylation strategy was employed to synthesize a 4′-thiomodified derivative of GS-441524. oup.com This highlights the ongoing efforts to create novel analogs with potentially improved properties. The synthesis of phospholipid prodrugs of GS-441524, such as V2043, has also been reported as a strategy to enhance oral bioavailability. asm.org
Impact of Chemical Modifications on the Sugar and Base Moieties on Antiviral Activity
Structure-activity relationship (SAR) studies have been crucial in understanding how chemical modifications to the sugar and base moieties of GS-441524 influence its antiviral potency. The 1'-cyano group on the ribose sugar is a critical determinant for its antiviral activity against many RNA viruses. acs.orgacs.org This cyano group is also key for binding to viral macrodomains, which are involved in counteracting the host's antiviral immune response. acs.org
Modifications at other positions of the sugar and base have yielded mixed results. For example, introducing a fluorine atom at the 7-position of the pyrrolotriazine base resulted in a compound (a 7-fluoro analog) with moderate antiviral activity. nih.govnih.gov However, its corresponding phosphoramidate (B1195095) prodrug showed reduced activity. nih.govnih.gov Other modifications at the C7 position have led to a loss of antiviral activity. nih.gov
The development of Remdesivir, a phosphoramidate prodrug of GS-441524, was a significant advancement. acs.orgbiorxiv.org Remdesivir is designed to be more efficiently converted to the active triphosphate form within cells, bypassing what is thought to be a rate-limiting initial phosphorylation step for GS-441524. frontiersin.org This results in Remdesivir showing more potent antiviral activity than GS-441524 in various cell models. nih.gov
Interestingly, recent research has uncovered that GS-441524 may possess immunomodulatory properties by acting as an antagonist of the Adenosine A2A Receptor (A2AR). nih.govembopress.org This suggests that its antiviral effect might not solely be due to the inhibition of viral RNA polymerase but also through modulation of the host immune response. nih.govembopress.org
Prodrug Development Strategies for Enhancing Oral Bioavailability of this compound
A significant limitation of GS-441524 for widespread clinical use is its poor oral bioavailability. frontiersin.orgfrontiersin.orgresearchgate.net To overcome this, extensive research has focused on developing prodrugs, which are modified versions of the parent drug that are designed to improve absorption after oral administration and are then converted to the active form in the body.
Several prodrug strategies have been explored for GS-441524:
Ester Prodrugs: A common approach is to mask the hydrophilic hydroxyl groups on the ribose sugar with ester groups, thereby increasing the molecule's lipophilicity and ability to cross cell membranes. mdpi.com
Isobutyryl Esters: Mono- and tri-isobutyryl esters have shown significantly improved oral bioavailability in animal models. nih.govnih.govresearchgate.net For instance, the 3'-isobutyryl ester, 5'-isobutyryl ester (GS-5245, Obeldesivir), and the tri-isobutyryl ester hydrobromide demonstrated excellent oral bioavailabilities in mice. nih.govnih.govresearchgate.net Obeldesivir (GS-621763) is an isobutyric ester prodrug designed to increase the oral bioavailability of GS-441524. asm.org
Other Ester Derivatives: Other ester prodrugs, such as those derived from aliphatic acids, aromatic acids, or amino acids, have also been synthesized and evaluated. researchgate.net
Phosphoramidate Prodrugs (ProTide): This strategy, exemplified by Remdesivir, involves attaching a phosphoramidate moiety to the 5'-hydroxyl group. acs.orgnih.govnih.gov This approach aims to bypass the initial, often slow, phosphorylation step in the activation of the nucleoside analog. nih.gov While Remdesivir itself has poor oral bioavailability due to extensive first-pass metabolism, this prodrug design is highly effective for intravenous delivery. nih.govasm.org
Phospholipid Prodrugs: Researchers have also investigated phospholipid prodrugs of GS-441524, such as V2043, V2053, and V2067. asm.org These compounds have shown oral bioavailability and significant antiviral activity in animal models. asm.org
Cyclic Carbonate Prodrugs: A novel prodrug, NGP-1, featuring an isobutyl ester and a cyclic carbonate structure, was designed to increase lipophilicity and cell membrane penetration, leading to improved oral bioavailability in rats. mdpi.com
The general synthetic scheme for many ester prodrugs involves protecting the 2' and 3'-hydroxyl groups, followed by esterification of the 5'-hydroxyl group, and subsequent deprotection. researchgate.net
Below is an interactive data table summarizing the oral bioavailability of various GS-441524 prodrugs from research findings.
Research into Deuterium Modification and Other Analog Strategies for Improved Pharmacological Properties
Deuterium modification is a medicinal chemistry strategy that involves replacing hydrogen atoms with their heavier isotope, deuterium. This substitution can lead to improved pharmacokinetic properties due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. frontiersin.org This can result in a longer drug half-life and increased exposure in the body.
For GS-441524, which has an electron-rich pyrrolotriazine moiety susceptible to enzymatic oxidation, deuteration is a promising approach. frontiersin.orgresearchgate.net Research has focused on synthesizing deuterated analogs of GS-441524 to enhance its pharmacological profile. nih.govacs.org
Synthesis of Deuterated Analogs: Synthetic routes have been developed to introduce deuterium at various positions on both the ribose and nucleobase moieties of GS-441524. nih.gov For instance, a di-deuterated analog was synthesized using sodium borodeuteride. nih.gov A mono-deuterated version was created via reduction with deuterium gas. nih.gov
Antiviral Activity of Deuterated Analogs: In vitro studies have shown that several deuterated GS-441524 analogs exhibit similar antiviral activity against SARS-CoV-2 compared to the non-deuterated parent compound. nih.govacs.org For example, a 7-deuterated derivative showed strong antiviral activity. acs.org
Beyond deuteration, other analog strategies are also being explored:
Phospholipid Prodrugs: As mentioned earlier, phospholipid prodrugs like V2043 and its derivatives represent another avenue for improving the delivery and efficacy of GS-441524. asm.orgacs.org
Structural Modifications: The synthesis of analogs with modifications such as a 4'-thio group on the ribose sugar is being investigated to potentially create safer antiviral agents. oup.com
The table below presents data on the in vitro antiviral activity of some GS-441524 analogs.
Future Research Directions and Translational Perspectives for Gs 441524 Hcl
Further Elucidation of Complete Antiviral Mechanisms and Identification of Novel Host/Viral Targets
The primary antiviral mechanism of GS-441524 is well-established as the inhibition of viral replication through its action as a nucleoside analog. cornell.edu Once inside a host cell, GS-441524 is phosphorylated into its active triphosphate form. wikipedia.orgfipdrug.com This active molecule mimics natural adenosine (B11128) triphosphate, allowing it to be incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). fipdrug.comnih.gov This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome. wikipedia.orgfipdrug.com
However, ongoing research suggests that the full picture of its antiviral activity may be more complex. Recent studies involving human coronaviruses have indicated that GS-441524 might also bind to the viral macrodomain. cornell.edu The viral macrodomain is an enzyme that plays a crucial role in evading the host's immune response by removing ADP-ribosylation, a post-translational modification that helps flag viral proteins for degradation. cornell.edu This has led to the hypothesis that GS-441524 may possess a dual antiviral function, acting as both a nucleoside analogue and a viral macrodomain inhibitor. cornell.edu Future research is aimed at precisely defining this potential dual mechanism to fully understand how the compound combats viral infections. cornell.edu
Beyond targeting viral components directly, researchers are also exploring novel host-based targets. Studies have shown that coronavirus infections can upregulate host cell glutaminase (B10826351), an enzyme involved in cellular metabolism. cornell.edu This makes host cell glutaminase a potential new target for antiviral therapies, which could be used in conjunction with direct-acting antivirals like GS-441524. cornell.edu Further investigation into these and other host-viral interactions is critical for developing next-generation antiviral strategies and overcoming potential resistance. cornell.edu
Exploration of Novel Preclinical Therapeutic Applications of GS-441524 HCl beyond Coronaviruses
While renowned for its potent activity against coronaviruses, the therapeutic potential of GS-441524 extends to other viral families, a subject of increasing preclinical investigation. The parent prodrug of GS-441524, remdesivir (B604916), has demonstrated broad-spectrum activity, and GS-441524 itself has been investigated for its efficacy against several significant pathogens beyond Coronaviridae. mdpi.comresearchgate.net
Initial research into remdesivir was prompted by its efficacy in preventing experimental Ebola virus disease in rhesus monkeys. nih.govnih.gov This activity against the Filoviridae family highlights the potential of its active metabolite, GS-441524, for similar applications. mdpi.comdrugbank.com Studies have also indicated that remdesivir shows activity against the Paramyxoviridae family, which includes viruses like Nipah and Hendra. mdpi.comresearchgate.net
More recently, and significantly, GS-441524 has demonstrated inhibitory effects against a DNA virus, a departure from its known activity against RNA viruses. An in vitro study confirmed that GS-441524 inhibits the replication of the African swine fever virus (ASFV) in a dose-dependent manner. researchgate.net This finding is particularly noteworthy as it suggests that the compound's mechanism of action might be broader than solely inhibiting RNA-dependent RNA polymerase and opens a new avenue for its application against large DNA viruses of veterinary and potentially human importance. researchgate.net
| Virus Family | Virus | Study Type | Key Finding |
| Filoviridae | Ebola Virus | Preclinical (animal model with parent drug) | Precursor drug GS-5734 (remdesivir) was effective in preventing experimental Ebola. nih.gov |
| Paramyxoviridae | Nipah virus, Hendra virus | In vitro (with parent drug) | Remdesivir demonstrates activity against members of this family. mdpi.com |
| Asfarviridae | African swine fever virus (ASFV) | In vitro | GS-441524 inhibits ASFV infection in porcine alveolar macrophages. researchgate.net |
Development of Advanced Delivery Systems and Formulation Strategies for Animal Models
The translation of GS-441524 from a promising compound to a practical therapeutic agent heavily relies on the development of effective and stable formulations. Early field studies utilized a subcutaneous injectable formulation, which was prepared by diluting the this compound powder in a solution containing ethanol, propylene (B89431) glycol, PEG 400, and water, with the pH adjusted to be highly acidic (around 1.5). nih.govfrontiersin.org While effective, the low pH of this formulation can cause significant pain and irritation at the injection site. frontiersin.org
A primary focus of current research is the development of oral delivery systems to improve ease of administration and reduce injection-site complications. Pharmacokinetic studies in various animal models have shown variable but promising oral bioavailability, supporting the feasibility of this approach. ucdavis.eduucdavis.eduresearchgate.net These studies are crucial for establishing effective oral dosing regimens. researchgate.net For instance, oral absorption is estimated to be around 40% in cats, while it can be as high as 85% in dogs, which have a different intestinal physiology. ucdavis.eduucdavis.edu
| Animal Model | Oral Bioavailability (%) |
| Mice | 39% |
| Rats | 33% |
| Cats | ~40% |
| Dogs | 85% |
| Monkeys | 8.3% |
Data sourced from preclinical pharmacokinetic studies. ucdavis.eduresearchgate.net
The challenges of oral formulation are being addressed through various strategies. Researchers and manufacturers have developed tablet and capsule forms, and in some cases, are exploring novel methods like soluble films to circumvent the difficulties of administering pills to animals. ucdavis.edunih.govveterinary33.com The goal is to create formulations that not only achieve therapeutic blood concentrations but are also stable, consistently manufactured, and well-tolerated for the entire treatment course. ucdavis.edunih.gov
Strategies for Combination Therapies and Comprehensive Resistance Management
The emergence of viral resistance is a significant concern with any monotherapy, and GS-441524 is no exception. ucdavis.edu Resistance can develop through mutations in the viral genome, specifically in the regions targeted by the antiviral drug. ucdavis.edu To mitigate this risk and enhance therapeutic efficacy, research is actively exploring combination therapies that target different stages of the viral replication cycle. ucdavis.edunih.gov
A leading strategy involves combining GS-441524 with a viral protease inhibitor, such as GC376. nih.gov GS-441524 acts early in the replication process by inhibiting RdRp, while GC376 works at a later stage by blocking the 3C-like protease (3CLpro), which is essential for processing viral polyproteins into functional units. nih.govfrontiersin.org Studies have shown that this dual-pronged attack can be highly effective, potentially reducing the required treatment duration and improving cure rates. nih.govfrontiersin.orgresearchgate.net This approach is analogous to the successful use of drug cocktails in managing other viral diseases like HIV/AIDS. ucdavis.edu
Other compounds are also being investigated for combination use. Studies have explored pairing GS-441524 with molnupiravir (B613847), another nucleoside analog with a different mechanism of inducing viral mutation, as a way to prevent resistance. ucdavis.edu Additionally, in vitro research has demonstrated a strong synergistic antiviral effect when GS-441524 is combined with the antifungal drug itraconazole (B105839) against feline infectious peritonitis virus (FIPV). nih.gov A systematic review of clinical cases has suggested that success rates are higher when GS-441524 is used in combination with other antivirals. nih.gov These combination strategies are foundational to developing comprehensive resistance management plans and ensuring the long-term viability of GS-441524 as a therapeutic agent. ucdavis.edu
| Combination Agent | Mechanism of Action | Key Research Finding |
| GC376 | 3C-like protease inhibitor | Combination can be safe and effective, potentially reducing treatment duration. nih.govfrontiersin.org |
| Molnupiravir | Nucleoside analog (induces viral mutation) | Used as a strategy to prevent the development of drug resistance. ucdavis.edu |
| Itraconazole | Antifungal with antiviral properties | Demonstrates strong synergistic antiviral effect against FIPV in vitro. nih.gov |
| Remdesivir | Nucleoside analog prodrug | Combination therapy showed a high survival rate (94.6%) in one analysis. nih.gov |
Q & A
Q. What is the biochemical mechanism of action of GS-441524 HCl against coronaviruses?
this compound is metabolized intracellularly into its active triphosphate form (GS-441524-TP) via three phosphorylation steps. This analog competes with endogenous nucleoside triphosphates, incorporating into viral RNA during replication and causing premature chain termination . Key experimental validation includes in vitro assays showing EC₅₀ values of 0.78 μM against feline infectious peritonitis virus (FIPV) and 0.18 μM against SARS-CoV in human airway epithelial cells . Methodologically, researchers should measure triphosphate formation using radiolabeled nucleotide incorporation assays or liquid chromatography–mass spectrometry (LC-MS) to quantify intracellular metabolites .
Q. How do researchers design in vitro experiments to evaluate GS-441524’s antiviral potency?
Standard protocols involve:
- Cell lines : Primary human airway epithelial (HAE) cells for respiratory viruses or CRFK cells for FIPV .
- Dosage : Titrate concentrations (e.g., 0.1–100 μM) to determine EC₅₀ and cytotoxicity (CC₅₀) using viability assays (e.g., MTT or CellTiter-Glo) .
- Controls : Include remdesivir as a comparator and uninfected cells for baseline normalization .
- Outcome metrics : Viral RNA quantification via RT-qPCR and plaque reduction assays .
Q. What are the critical physicochemical properties of this compound relevant to formulation?
Key properties include:
- Molecular weight : 291.263 Da, influencing membrane permeability .
- Solubility : High aqueous solubility (stable in DMSO/PEG300/Tween 80 mixtures), enabling subcutaneous or oral administration in preclinical models .
- Stability : Resistant to hydrolysis in liver microsomes and plasma across species, ensuring metabolic persistence . Researchers should validate these properties using high-performance liquid chromatography (HPLC) and stability studies under physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can contradictory efficacy data between GS-441524 and remdesivir be resolved?
Discrepancies arise from differences in bioactivation pathways and tissue distribution. For example:
- Bioactivation : Remdesivir is rapidly hydrolyzed to GS-441524 in vivo, but its lipid prodrug moiety may impair lung penetration compared to direct GS-441524 administration .
- Cellular uptake : GS-441524 relies on nucleoside transporters (e.g., ENT1), which vary in expression across cell types, affecting intracellular triphosphate levels .
- Experimental models : Use physiologically relevant systems (e.g., HAE cells for SARS-CoV-2) rather than transformed cell lines to mimic human pharmacokinetics .
Q. What methodologies optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiling of GS-441524 in in vivo studies?
- Species selection : Mice, cats, and non-human primates are validated for PK studies due to conserved nucleoside metabolism .
- Dosing regimens : Subcutaneous administration (4–10 mg/kg q24h in cats) achieves therapeutic plasma levels (>1 μM) without toxicity .
- Analytical tools : Use compartmental modeling (e.g., GastroPlus) to predict absorption and tissue distribution, validated by LC-MS plasma/tissue quantification .
- Safety endpoints : Monitor renal/hepatic biomarkers (e.g., ALT, creatinine) and histopathology in repeat-dose studies .
Q. How does GS-441524 penetrate the blood-brain barrier (BBB), and what experimental approaches validate CNS efficacy?
- Mechanism : Passive diffusion facilitated by low molecular weight and lack of p-glycoprotein efflux .
- Validation : In feline models of neurological FIP, 8–10 mg/kg GS-441524 achieved 75% cure rates, confirmed via cerebrospinal fluid (CSF) viral load reduction and MRI imaging .
- In vitro models : Use BBB co-cultures (e.g., brain endothelial cells with astrocytes) to measure permeability coefficients .
Q. What strategies mitigate potential viral resistance to GS-441524?
- Resistance monitoring : Serial passage of viruses under subtherapeutic GS-441524 pressure, followed by sequencing of RNA-dependent RNA polymerase (RdRp) mutations .
- Combination therapy : Pair with protease inhibitors (e.g., GC376) to target multiple viral replication stages .
- Structural analysis : Cryo-EM of RdRp-GS-441524-TP complexes to predict mutation hotspots .
Methodological Challenges and Solutions
Q. How should researchers address variability in GS-441524 triphosphate levels across cell types?
- Quantitative assays : Develop LC-MS/MS protocols to measure intracellular triphosphate concentrations, normalized to cell count or protein content .
- Transport inhibition : Use ENT1/CNT inhibitors (e.g., nitrobenzylthioinosine) to assess transporter-dependent uptake .
- Cell-specific calibration : Compare triphosphate levels in primary vs. immortalized cells to identify model limitations .
Q. What are the best practices for translating GS-441524 efficacy from veterinary to human studies?
- Dose extrapolation : Apply allometric scaling based on body surface area and species-specific metabolic rates .
- Clinical endpoints : Align FIP remission criteria (e.g., resolution of effusions, weight gain) with human COVID-19 outcomes (viral clearance, SpO₂ improvement) .
- Regulatory collaboration : Engage agencies early to bridge veterinary and human trial data under Animal Rule guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
